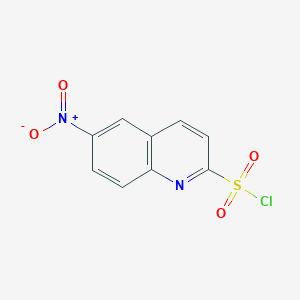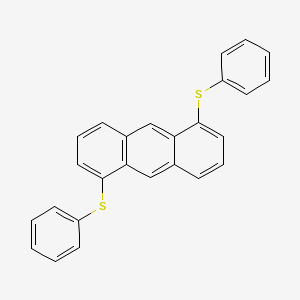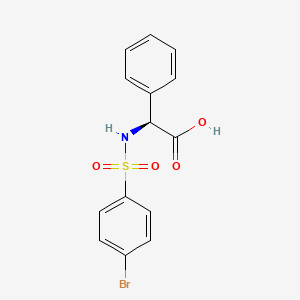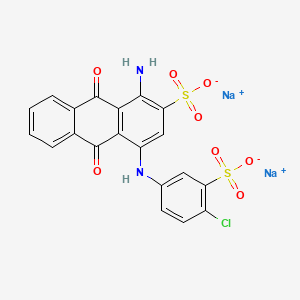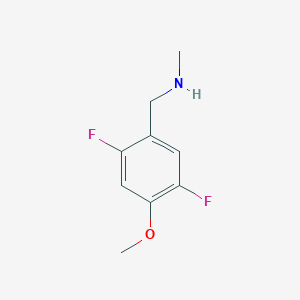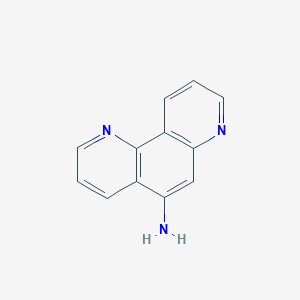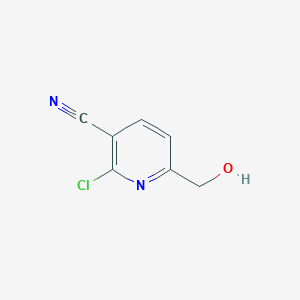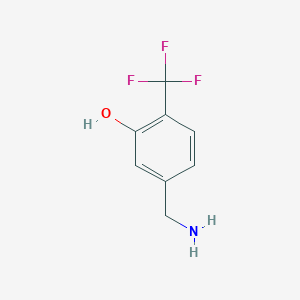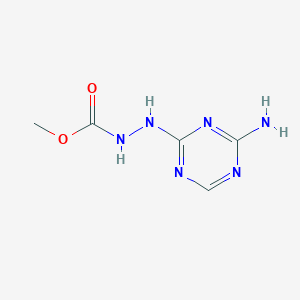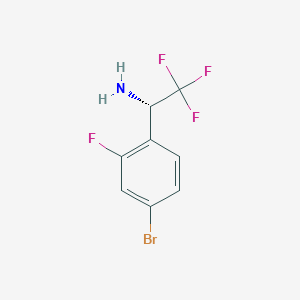
(3,4-Difluoro-2-pivalamidophenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Difluoro-2-pivalamidophenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry This compound is characterized by the presence of boronic acid functionality, which is known for its versatility in various chemical reactions, particularly in cross-coupling reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Difluoro-2-pivalamidophenyl)boronic acid typically involves the introduction of boronic acid functionality to a difluorophenyl precursor. One common method is the borylation of a difluorophenyl halide using a palladium-catalyzed reaction. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Types of Reactions:
Substitution Reactions: The boronic acid group can undergo various substitution reactions, particularly in the presence of electrophiles.
Cross-Coupling Reactions: This compound is widely used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl compounds.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Dimethylformamide, tetrahydrofuran, and methanol.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation reactions.
Aplicaciones Científicas De Investigación
(3,4-Difluoro-2-pivalamidophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes and sensors.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of biologically active compounds.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (3,4-Difluoro-2-pivalamidophenyl)boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This process leads to the formation of a new carbon-carbon bond, resulting in the desired biaryl product. The presence of fluorine atoms and the pivalamide group can influence the reactivity and selectivity of these reactions.
Comparación Con Compuestos Similares
- (3,4-Difluorophenyl)boronic acid
- (3,4-Difluoro-2-methoxyphenyl)boronic acid
- (3,4-Difluoro-2-aminophenyl)boronic acid
Comparison: (3,4-Difluoro-2-pivalamidophenyl)boronic acid is unique due to the presence of the pivalamide group, which can enhance its stability and reactivity compared to other difluorophenylboronic acids. The fluorine atoms also contribute to its distinct electronic properties, making it a valuable compound in various chemical transformations.
Propiedades
Fórmula molecular |
C11H14BF2NO3 |
|---|---|
Peso molecular |
257.04 g/mol |
Nombre IUPAC |
[2-(2,2-dimethylpropanoylamino)-3,4-difluorophenyl]boronic acid |
InChI |
InChI=1S/C11H14BF2NO3/c1-11(2,3)10(16)15-9-6(12(17)18)4-5-7(13)8(9)14/h4-5,17-18H,1-3H3,(H,15,16) |
Clave InChI |
FZTVVMSRKSSXQC-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C(=C(C=C1)F)F)NC(=O)C(C)(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


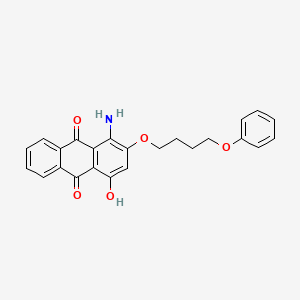
![4-[Chloro(difluoro)methyl]benzaldehyde](/img/structure/B13130663.png)
